REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].Br[CH2:19][Cl:20]>>[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:19][Cl:20])=[O:7]
|
Name
|
tetrabutylammonium salt
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl adipate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The excess bromochloromethane is evaporated in vacuo, 400 ml ethyl ether
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
CUSTOM
|
Details
|
to form crystals of tetrabutylammonium bromide
|
Type
|
CUSTOM
|
Details
|
The crystals are removed by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
STIRRING
|
Details
|
stirred with ethyl acetate (300 ml) for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined filtrates are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on silica gel (1 kg)
|
Type
|
WASH
|
Details
|
eluting with 2:1 hexane/ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCCl)(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |